(R)-3-(2-Fluorophenoxy)pyrrolidine HCl
CAS No.:
Cat. No.: VC13659950
Molecular Formula: C10H13ClFNO
Molecular Weight: 217.67 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H13ClFNO |
---|---|
Molecular Weight | 217.67 g/mol |
IUPAC Name | (3R)-3-(2-fluorophenoxy)pyrrolidine;hydrochloride |
Standard InChI | InChI=1S/C10H12FNO.ClH/c11-9-3-1-2-4-10(9)13-8-5-6-12-7-8;/h1-4,8,12H,5-7H2;1H/t8-;/m1./s1 |
Standard InChI Key | OKNVIVZHRMBAJS-DDWIOCJRSA-N |
Isomeric SMILES | C1CNC[C@@H]1OC2=CC=CC=C2F.Cl |
SMILES | C1CNCC1OC2=CC=CC=C2F.Cl |
Canonical SMILES | C1CNCC1OC2=CC=CC=C2F.Cl |
Introduction
Chemical Identity and Structural Features
(R)-3-(2-Fluorophenoxy)pyrrolidine hydrochloride (CAS: 1379587-46-8) is a hydrochloride salt of the enantiomerically pure pyrrolidine derivative. Its molecular formula is , with a molecular weight of 217.67 g/mol . The IUPAC name is (R)-3-(2-fluorophenoxy)pyrrolidine hydrochloride, reflecting the (R)-configuration at the third carbon of the pyrrolidine ring and the 2-fluorophenoxy substituent .
Physicochemical Properties
While experimental data on melting/boiling points and solubility are absent in available sources, inferences can be drawn from structural analogs. The hydrochloride salt form suggests high solubility in polar solvents like water or methanol, a property critical for biological testing . The logP value (a measure of lipophilicity) of related pyrrolidine derivatives ranges from 2.5–3.5, indicating moderate lipid membrane permeability .
Synthesis and Manufacturing
The synthetic route to (R)-3-(2-Fluorophenoxy)pyrrolidine hydrochloride likely involves:
-
Pyrrolidine Functionalization: Introducing the phenoxy group via nucleophilic substitution or coupling reactions.
-
Chiral Resolution: Using chiral auxiliaries or catalysts to isolate the (R)-enantiomer .
-
Salt Formation: Treating the free base with hydrochloric acid to yield the hydrochloride salt .
Suppliers such as Activate Scientific and ACHEMBLOCK offer the compound at 95–97% purity, suggesting industrial-scale optimization of these steps .
Manufacturer | Product Number | Purity | Packaging | Price (USD) |
---|---|---|---|---|
Activate Scientific | AS100375 | 95% ee | 1 g | 328 |
Activate Scientific | AS100375 | 95% ee | 5 g | 1,040 |
ACHEMBLOCK | P41457 | 95% | 1 g | 325 |
Related Compounds and Structural Analogues
Positional Isomers
-
(R)-2-(3-Fluorophenyl)pyrrolidine Hydrochloride (CAS: 1364890-61-8): Differs in the fluorine position (meta vs. ortho) and pyrrolidine substitution site, altering electronic properties .
-
3-(2-Fluorophenyl)pyrrolidine Hydrochloride (CAS: 943843-62-7): A non-chiral analogue with potential divergences in bioactivity .
Functional Group Variants
Replacing the phenoxy group with phenyl (e.g., (R)-2-(3-fluorophenyl)pyrrolidine) modifies hydrogen-bonding capacity and metabolic stability .
Though direct pharmacological studies are not cited in available sources, the compound’s utility lies in:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume